molecular formula C18H16O4 B14007989 1,5-Diethoxyanthracene-9,10-dione CAS No. 22924-22-7

1,5-Diethoxyanthracene-9,10-dione

Cat. No.: B14007989
CAS No.: 22924-22-7
M. Wt: 296.3 g/mol
InChI Key: RRRRZDVJLWPWII-UHFFFAOYSA-N
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Description

1,5-Diethoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two ethoxy groups at the 1 and 5 positions and two ketone groups at the 9 and 10 positions on the anthracene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of anthracene with ethyl iodide in the presence of a strong base, followed by oxidation to introduce the ketone groups at the 9 and 10 positions. The reaction conditions typically include:

    Reagents: Anthracene, ethyl iodide, strong base (e.g., sodium hydride)

    Solvent: Anhydrous dimethylformamide (DMF)

    Temperature: Elevated temperatures (e.g., 80-100°C)

    Oxidizing Agent: Potassium permanganate or chromium trioxide

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Diethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Formation of anthraquinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of dihydroxyanthracene derivatives.

    Substitution: Formation of substituted anthracene derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1,5-Diethoxyanthracene-9,10-dione involves its ability to participate in electron transfer reactions. In photochemical processes, the compound can undergo photooxidation, leading to the formation of reactive intermediates that can interact with molecular targets such as DNA or proteins . The molecular pathways involved include:

    Electron Transfer: Formation of radical cations and subsequent deethylation.

    Photochemical Reactions: Interaction with diphenyliodonium salts and other photoreactive agents.

Comparison with Similar Compounds

1,5-Diethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which enable distinct chemical reactions and applications compared to other anthraquinone derivatives.

Properties

CAS No.

22924-22-7

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

1,5-diethoxyanthracene-9,10-dione

InChI

InChI=1S/C18H16O4/c1-3-21-13-9-5-7-11-15(13)17(19)12-8-6-10-14(22-4-2)16(12)18(11)20/h5-10H,3-4H2,1-2H3

InChI Key

RRRRZDVJLWPWII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCC

Origin of Product

United States

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